Cas no 145162-36-3 (Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate)
Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-2-carboxylicacid, 3-amino-4-cyano-1-methyl-, ethyl ester
- Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
- ethyl 3-amino-4-cyano-1-methylpyrrole-2-carboxylate
- MB01531
- 3-AMINO-4-CYANO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER
- MFCD00848466
- SCHEMBL4373094
- C9H11N3O2
- Z228585220
- CS-0446859
- Ethyl3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
- Oprea1_317186
- 1H-Pyrrole-2-carboxylicacid,3-amino-4-cyano-1-methyl-,ethylester(9CI)
- 145162-36-3
- EN300-29679
- D79922
- AKOS001450469
- LXXYJUNJQOUNHJ-UHFFFAOYSA-N
- AK-660/36747023
- Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
-
- MDL: MFCD00848466
- Inchi: 1S/C9H11N3O2/c1-3-14-9(13)8-7(11)6(4-10)5-12(8)2/h5H,3,11H2,1-2H3
- InChI Key: LXXYJUNJQOUNHJ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=C(C(C#N)=CN1C)N)=O
Computed Properties
- Exact Mass: 193.08523
- Monoisotopic Mass: 193.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 81Ų
Experimental Properties
- PSA: 81.04
Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B437908-10mg |
Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate |
145162-36-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B437908-50mg |
Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate |
145162-36-3 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B437908-100mg |
Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate |
145162-36-3 | 100mg |
$ 365.00 | 2022-06-07 | ||
| abcr | AB446128-500 mg |
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate; min. 95% |
145162-36-3 | 500MG |
€695.00 | 2023-07-18 | ||
| abcr | AB446128-1 g |
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate; min. 95% |
145162-36-3 | 1g |
€942.50 | 2023-07-18 | ||
| Chemenu | CM505527-1g |
Ethyl3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate |
145162-36-3 | 97% | 1g |
$*** | 2023-03-30 | |
| A2B Chem LLC | AF16765-100mg |
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate |
145162-36-3 | 97% | 100mg |
$164.00 | 2024-04-20 | |
| A2B Chem LLC | AF16765-250mg |
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate |
145162-36-3 | 97% | 250mg |
$279.00 | 2024-04-20 | |
| A2B Chem LLC | AF16765-1g |
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate |
145162-36-3 | 97% | 1g |
$751.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1245589-100mg |
1H-Pyrrole-2-carboxylicacid,3-amino-4-cyano-1-methyl-,ethylester(9CI) |
145162-36-3 | 97% | 100mg |
$210 | 2025-02-26 |
Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate Suppliers
Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Recent Advances in the Application of Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (CAS: 145162-36-3) in Chemical Biology and Pharmaceutical Research
Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (CAS: 145162-36-3) is a versatile pyrrole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique pyrrole core functionalized with amino, cyano, and ester groups, serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate as a key intermediate in the synthesis of novel JAK2 inhibitors. The researchers demonstrated that modifications to the pyrrole scaffold, including the introduction of various substituents at the amino and cyano positions, could significantly enhance the inhibitory activity against JAK2, a kinase implicated in myeloproliferative disorders. The study reported a series of derivatives with IC50 values in the low nanomolar range, showcasing the compound's potential as a starting point for targeted cancer therapies.
In the field of antimicrobial research, a team from the University of Cambridge recently investigated the antibacterial properties of Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate derivatives against multidrug-resistant bacterial strains. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead structure for novel antibiotics.
Beyond its pharmacological applications, Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has also found use in chemical biology as a fluorescent probe. A 2024 study in Chemical Communications reported the development of a pyrrole-based fluorescent sensor derived from this compound, capable of selectively detecting zinc ions in biological systems. The sensor demonstrated excellent photostability and a large Stokes shift, making it particularly useful for intracellular zinc imaging in live cells.
The synthetic accessibility of Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has been another area of recent investigation. A team from MIT developed an improved synthetic route to this compound, achieving a 78% overall yield through a one-pot condensation-cyclization strategy. Their methodology, published in Organic Process Research & Development, offers a more scalable and cost-effective approach to producing this valuable intermediate, which could facilitate its broader application in pharmaceutical development.
Looking forward, researchers anticipate that Ethyl 3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate will continue to play a significant role in drug discovery efforts, particularly in the development of targeted therapies for cancer and infectious diseases. Its structural versatility and demonstrated biological activities make it a promising scaffold for further medicinal chemistry optimization. Current research efforts are focusing on expanding its application to other therapeutic areas, including neurodegenerative disorders and autoimmune diseases, where modulation of specific kinase pathways may offer therapeutic benefits.
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